molecular formula C8H14F2N2O B13287104 2-Amino-3-(2,2-difluorocyclopentyl)propanamide

2-Amino-3-(2,2-difluorocyclopentyl)propanamide

Cat. No.: B13287104
M. Wt: 192.21 g/mol
InChI Key: UYTAKKVEZBIIBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-(2,2-difluorocyclopentyl)propanamide involves several steps, typically starting with the preparation of the cyclopentyl ring followed by the introduction of fluorine atoms. The amino and amide groups are then added through a series of reactions involving common reagents such as amines and acyl chlorides. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

2-Amino-3-(2,2-difluorocyclopentyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-3-(2,2-difluorocyclopentyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,2-difluorocyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-3-(2,2-difluorocyclopentyl)propanamide can be compared with other similar compounds, such as:

    2-Amino-3-(2,2-difluorocyclopentyl)propanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.

    2-Amino-3-(2,2-difluorocyclopentyl)propanol: This compound has a hydroxyl group instead of an amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H14F2N2O

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-3-(2,2-difluorocyclopentyl)propanamide

InChI

InChI=1S/C8H14F2N2O/c9-8(10)3-1-2-5(8)4-6(11)7(12)13/h5-6H,1-4,11H2,(H2,12,13)

InChI Key

UYTAKKVEZBIIBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)CC(C(=O)N)N

Origin of Product

United States

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